molecular formula C12H25NO B15272449 N-(4-methoxybutyl)cycloheptanamine

N-(4-methoxybutyl)cycloheptanamine

Cat. No.: B15272449
M. Wt: 199.33 g/mol
InChI Key: ISPAQYMTYCWTSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . The reaction conditions often include:

    Temperature: 40-60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cycloheptanone derivatives or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted cycloheptanamine derivatives.

Scientific Research Applications

N-(4-methoxybutyl)cycloheptanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanamine: Lacks the 4-methoxybutyl group, resulting in different chemical properties and reactivity.

    N-(4-methoxybutyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring, leading to different steric and electronic effects.

Uniqueness

N-(4-methoxybutyl)cycloheptanamine is unique due to its combination of a cycloheptane ring and a 4-methoxybutyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(4-methoxybutyl)cycloheptanamine

InChI

InChI=1S/C12H25NO/c1-14-11-7-6-10-13-12-8-4-2-3-5-9-12/h12-13H,2-11H2,1H3

InChI Key

ISPAQYMTYCWTSX-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CCCCCC1

Origin of Product

United States

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